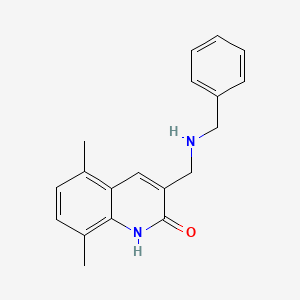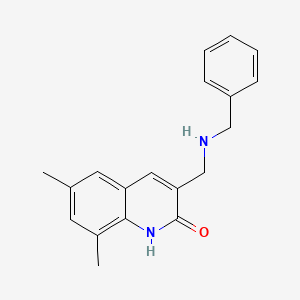![molecular formula C9H8Cl2N4S B1299960 3-[(2,4-dichlorobenzyl)sulfanyl]-1H-1,2,4-triazol-5-amine CAS No. 303150-34-7](/img/structure/B1299960.png)
3-[(2,4-dichlorobenzyl)sulfanyl]-1H-1,2,4-triazol-5-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound "3-[(2,4-dichlorobenzyl)sulfanyl]-1H-1,2,4-triazol-5-amine" is a derivative of 1,2,4-triazole, which is a heterocyclic compound featuring a five-membered ring containing three nitrogen atoms. This class of compounds is known for its diverse range of biological activities, including antibacterial and antifungal properties, as evidenced by the synthesis of novel sulfanilamide-derived 1,2,3-triazoles that showed promising antibacterial potency against various strains .
Synthesis Analysis
The synthesis of triazole derivatives often involves 1,3-dipolar cycloaddition reactions, as demonstrated in the synthesis of sulfanilamide-derived 1,2,3-triazoles . Additionally, the reaction of triazoles with thioesters to produce β-sulfanyl enamides, as described in the paper on the insertion of an enamine moiety into the sulfur-carbonyl bond, indicates the versatility of triazole compounds in chemical synthesis . The solvent-free interaction between 5-cyano-1.2.4-triazines and 5-methylsulfanyl-4H-1,2,4-triazol-3-amines further exemplifies the synthetic routes available for triazole derivatives .
Molecular Structure Analysis
The molecular structure of triazole derivatives can be complex, with various substituents influencing their properties. For instance, the FT-IR, HOMO-LUMO, NBO, and MEP analysis of a methylsulfanyl-benzylidene-amino triazole compound revealed that the negative regions are localized over the sulfur atoms and the N3 atom of the triazole ring, suggesting sites for nucleophilic attack . The X-Ray crystallography data of functionalized pyridines derived from triazole compounds also provide insights into the molecular structure, showing intermolecular contacts and the stability of the methylsulfanyl group during synthesis .
Chemical Reactions Analysis
Triazole compounds can undergo various chemical reactions, including the formation of transplacental mutagens from reactions with sodium nitrite and sulfanilamide . The generation of α-imino rhodium carbene complexes and nucleophilic addition reactions, as seen in the production of β-sulfanyl enamides, also highlights the reactivity of triazole derivatives . The successful synthesis of dithiasuccinoyl-amines from bis(chlorocarbonyl)disulfane and bis(trimethylsilyl)amines indicates the potential for triazole compounds to be used as amino protecting groups in peptide synthesis .
Physical and Chemical Properties Analysis
The physical and chemical properties of triazole derivatives are influenced by their molecular structure. The vibrational wavenumbers computed at HF and DFT levels for a methylsulfanyl-benzylidene-amino triazole compound correlate with the IR spectrum, indicating the weakening of the NH bond . The molecular docking studies suggest that the triazole nitrogen atoms and the thione sulfur atom play a vital role in bonding, which could be related to the predicted anti-tuberculostic activity of the compound . The stability of the methylsulfanyl group during synthesis and its non-reactivity in subsequent transformations further contribute to the understanding of the physical and chemical properties of these compounds .
Aplicaciones Científicas De Investigación
Novel Triazole Derivatives Synthesis
A study by Heras et al. (2003) demonstrates the synthesis of novel triazolo[1,5-a]triazin-7-ones starting from 3-amino-5-sulfanyl-1,2,4-triazole, leading to highly functionalized [1,2,4]triazoles through an unexpected ring-opening mechanism of the triazinone ring. This research highlights the compound's utility in creating new molecules with potential for further chemical modifications and studies (Heras, Font, Linden, & Villalgordo, 2003).
Antimicrobial Activities
Another significant application is in the development of antimicrobial agents. Bektaş et al. (2007) synthesized novel 1,2,4-triazole derivatives displaying good to moderate antimicrobial activities against various microorganisms. This study underscores the compound's relevance in medicinal chemistry for generating new antimicrobial compounds (Bektaş, Karaali, Sahin, Demirbaş, Karaoglu, & Demirbas, 2007).
Anti-Cancer Activity
Furthermore, Ghani and Alabdali (2022) investigated the anti-cancer activity of metal ion complexes derived from a tetrazole-triazole compound, showcasing its potential in cancer treatment research. Their findings indicate that gold (III) complex derivatives exhibit higher cytotoxicity against cancer cell lines, suggesting a promising direction for developing new cancer therapies (Ghani & Alabdali, 2022).
Propiedades
IUPAC Name |
3-[(2,4-dichlorophenyl)methylsulfanyl]-1H-1,2,4-triazol-5-amine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8Cl2N4S/c10-6-2-1-5(7(11)3-6)4-16-9-13-8(12)14-15-9/h1-3H,4H2,(H3,12,13,14,15) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZOVIHJUPKVOGKF-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)Cl)CSC2=NNC(=N2)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8Cl2N4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30353218 |
Source


|
| Record name | 3-[(2,4-dichlorobenzyl)sulfanyl]-1H-1,2,4-triazol-5-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30353218 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
275.16 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[(2,4-dichlorobenzyl)sulfanyl]-1H-1,2,4-triazol-5-amine | |
CAS RN |
303150-34-7 |
Source


|
| Record name | 3-[(2,4-dichlorobenzyl)sulfanyl]-1H-1,2,4-triazol-5-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30353218 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


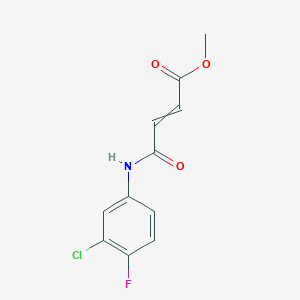
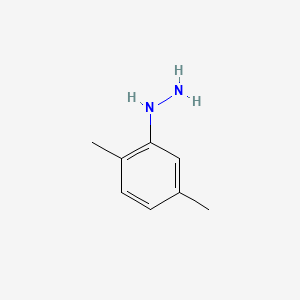
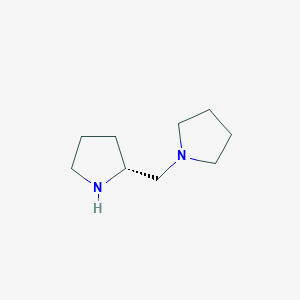

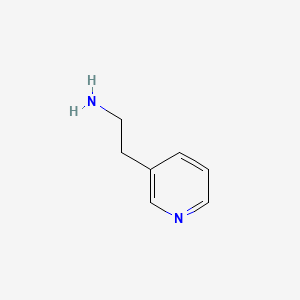
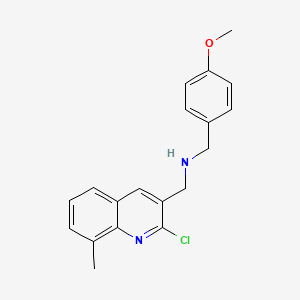
![6-Methyl-3-{[(pyridin-3-ylmethyl)-amino]-methyl}-1H-quinolin-2-one](/img/structure/B1299906.png)
![6-Ethyl-3-{[(pyridin-3-ylmethyl)-amino]-methyl}-1H-quinolin-2-one](/img/structure/B1299907.png)
![6,8-Dimethyl-3-{[(pyridin-3-ylmethyl)-amino]-methyl}-1H-quinolin-2-one](/img/structure/B1299908.png)
![5,7-Dimethyl-3-{[(pyridin-3-ylmethyl)-amino]-methyl}-1H-quinolin-2-one](/img/structure/B1299909.png)
